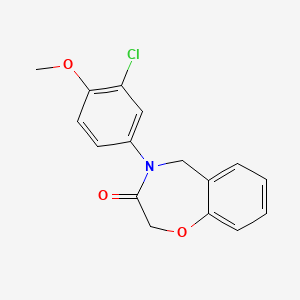

5-溴-3-羟基-3-(2-氧代丙基)-1-(2-(间甲苯氧基)乙基)吲哚啉-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

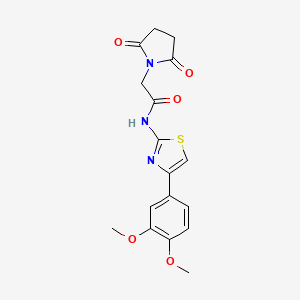

The compound of interest, 5-Bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one, is a derivative of indolin-2-one, which is a scaffold known to possess various biological activities. The indolin-2-one derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and evaluated for their biological activities.

Synthesis Analysis

The synthesis of related compounds involves the formation of Schiff bases, which are typically prepared via condensation reactions. For instance, the Schiff base ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI) was synthesized through the condensation of 5-bromo-3-hydrazonoindolin-2-one and 7-formyl-8-hydroxy-2-methylquinoline . This method suggests that the synthesis of the compound of interest might also involve a condensation step, possibly with modifications to introduce the specific substituents such as the 2-oxopropyl and m-tolyloxyethyl groups.

Molecular Structure Analysis

The molecular structure of indolin-2-one derivatives is crucial for their biological activity. The Schiff base ligand BHMQMHI and its metal complexes were characterized using various spectroscopic techniques, including IR, UV-Vis, mass spectrometry, 1H NMR, ESR, and XRD . These techniques provide detailed information about the molecular structure, such as the geometry of the metal complexes and the nature of the ligand-metal interactions. For the compound of interest, similar analytical techniques would likely be employed to elucidate its molecular structure.

Chemical Reactions Analysis

The reactivity of indolin-2-one derivatives can be explored through their ability to form complexes with various metals. The Schiff base ligand BHMQMHI was found to form complexes with metals like Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II), exhibiting different geometries . The stability of these complexes was studied using potentiometric titrations, and the metal-ligand stability constants were determined. The reactivity of the compound of interest may also be investigated through its ability to form complexes and its stability in various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indolin-2-one derivatives are influenced by their molecular structure. The Schiff base ligand BHMQMHI and its metal complexes were subjected to thermal studies to understand their stability under different temperatures . The ligand and its complexes were also screened for their in vitro antibacterial and antifungal activities, as well as their DNA cleavage activities . These properties are indicative of the potential applications of the compound of interest in biological systems.

科学研究应用

抗癌和抗菌活性

合成了一系列结构上与指定化学物质相似的由 N-取代的靛红素衍生的 C(3)-三氟甲基化合物,并评估了它们的体外细胞毒性和抗菌活性。这些衍生物已显示出潜在的抗癌活性和针对金黄色葡萄球菌的特定抗菌活性。通过计算机分子对接研究进一步筛选了活性化合物,对抗核异源受体 CAR、PIM1 激酶和 CDK2 激酶,以识别潜在治疗用途的先导分子 (Bikshapathi et al., 2017).

合成工艺

描述了涉及溴化和水解过程的各种衍生物的合成。这些过程涉及复杂的反应,包括二氢苯并[e]吲哚啉的溴化,然后用碳酸氢铵水解,从而产生一系列产物,包括溴亚胺溴化物和 4-溴-5,9b-二氢-苯并[e]吲哚啉。这些研究为类似化合物的合成路线提供了宝贵的见解 (Kavadias et al., 1979).

结构和生物学分析

合成了几种与指定化合物在结构上相关的靛红素衍生物并对其进行了表征。这些衍生物经过晶体结构分析、量子化学研究,并测试了对各种细菌和真菌菌株的生物活性。还进行了分子对接研究以了解这些化合物与青霉素结合蛋白酶的结合模式,为理解类似化合物的生物活性提供了一个框架 (Bargavi et al., 2021).

属性

IUPAC Name |

5-bromo-3-hydroxy-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrNO4/c1-13-4-3-5-16(10-13)26-9-8-22-18-7-6-15(21)11-17(18)20(25,19(22)24)12-14(2)23/h3-7,10-11,25H,8-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZOAYNLFXEBGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2504720.png)

![1,3,5-trimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2504725.png)

![8-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2504726.png)

![5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504729.png)